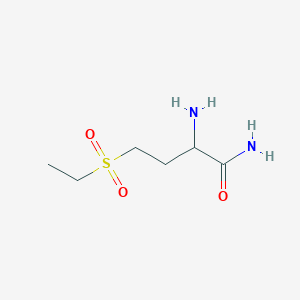

2-amino-4-(ethanesulfonyl)butanamide

Description

Properties

IUPAC Name |

2-amino-4-ethylsulfonylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O3S/c1-2-12(10,11)4-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H2,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZYQWNFVIJDHID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)CCC(C(=O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 2-amino-4-(ethanesulfonyl)butanamide

An In-depth Technical Guide to the Synthesis of 2-amino-4-(ethanesulfonyl)butanamide

Abstract

Introduction and Retrosynthetic Analysis

This compound is a bifunctional molecule incorporating a chiral alpha-amino amide and a sulfone moiety. The sulfone group, being a strong hydrogen bond acceptor and metabolically stable, is a common feature in pharmacologically active compounds. The alpha-amino amide structure is also a key pharmacophore in numerous therapeutics. The combination of these features in a single molecule makes it a compelling target for synthesis and biological evaluation.

A retrosynthetic analysis of the target molecule suggests several potential disconnection points. The most straightforward approach involves the late-stage formation of the primary amide from its corresponding carboxylic acid, 2-amino-4-(ethanesulfonyl)butanoic acid. This key amino acid intermediate can be approached from two primary directions:

-

Route A: Functional Group Transformation. This approach starts with a commercially available amino acid already containing the required carbon skeleton and the sulfur atom, such as ethionine. The synthesis then focuses on the oxidation of the thioether to the desired sulfone.

-

Route B: Carbon Skeleton Construction. This pathway begins with a simpler, achiral starting material and systematically builds the carbon backbone and introduces the necessary functional groups, including the ethanesulfonyl group and the alpha-amino functionality.

This guide will detail both proposed routes, providing a comparative basis for their practical application in a laboratory setting.

Proposed Synthetic Route A: Oxidation of D,L-Ethionine

This route is arguably the most direct, leveraging the commercially available amino acid D,L-ethionine (2-amino-4-(ethylthio)butanoic acid) as the starting material.[1] The core of this strategy lies in the selective oxidation of the thioether to a sulfone, followed by the amidation of the carboxylic acid.

Rationale and Strategy

The choice of ethionine as a starting material is strategic due to its structural similarity to the target molecule, differing only in the oxidation state of the sulfur atom and the C-terminus functional group. The oxidation of thioethers to sulfones is a well-established and high-yielding transformation in organic synthesis. Various oxidizing agents can achieve this, with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or an excess of hydrogen peroxide being common choices. The subsequent amidation of the amino acid can be achieved through standard peptide coupling methodologies.

Experimental Workflow

The overall workflow for Route A is depicted below:

Caption: Synthetic workflow for Route A starting from D,L-Ethionine.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Amino-4-(ethanesulfonyl)butanoic acid

This procedure is adapted from the general principle of oxidizing thioethers to sulfones, similar to the oxidation of methionine to methionine sulfone.[2]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve D,L-ethionine (1.0 eq.) in glacial acetic acid.

-

Addition of Oxidant: Cool the solution in an ice bath. Slowly add 30% hydrogen peroxide (3.0-4.0 eq.) dropwise, ensuring the temperature remains below 20°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the acetic acid and excess hydrogen peroxide. The resulting residue can be purified by recrystallization from a water/ethanol mixture to yield 2-amino-4-(ethanesulfonyl)butanoic acid as a white solid.

Step 2: Synthesis of this compound

This step involves the amidation of the carboxylic acid. A common method is the use of a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

-

Activation of Carboxylic Acid: Dissolve 2-amino-4-(ethanesulfonyl)butanoic acid (1.0 eq.) in a mixture of dichloromethane (DCM) and water at 0°C. Add EDC (1.2 eq.) and N-Hydroxysuccinimide (NHS) (1.1 eq.).

-

Amidation: To the activated acid, add concentrated ammonium hydroxide (excess) and stir the reaction mixture at room temperature for 12-24 hours.

-

Work-up and Purification: The reaction mixture is then concentrated to remove the DCM. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate) to remove any non-polar impurities. The aqueous layer is then lyophilized to obtain the crude product. Purification can be achieved by flash column chromatography on silica gel using a DCM/methanol gradient to afford the final product, this compound.

Proposed Synthetic Route B: Construction from 4-Chlorobutyronitrile

This alternative route builds the molecule from a more fundamental starting material, offering greater flexibility for analog synthesis but requiring more synthetic steps.

Rationale and Strategy

This pathway commences with the nucleophilic substitution of 4-chlorobutyronitrile with sodium ethanethiolate, a reaction analogous to the synthesis of 4-(methylthio)butanenitrile. The resulting thioether is then oxidized to the sulfone. The crucial step is the introduction of the alpha-amino group. A robust method for this is the hydrolysis of the nitrile to the corresponding carboxylic acid, followed by alpha-bromination and subsequent amination with ammonia. The final step is the amidation of the carboxylic acid.

Experimental Workflow

The workflow for Route B is outlined in the following diagram:

Caption: Synthetic workflow for Route B starting from 4-Chlorobutyronitrile.

Detailed Experimental Protocols

Step 1: Synthesis of 4-(Ethylthio)butanenitrile

-

Preparation of Thiolate: In a round-bottom flask under an inert atmosphere, dissolve ethanethiol (1.1 eq.) in ethanol and cool to 0°C. Add sodium hydroxide (1.0 eq.) portion-wise to generate sodium ethanethiolate in situ.

-

Nucleophilic Substitution: To this solution, add 4-chlorobutyronitrile (1.0 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Work-up: Quench the reaction with water and extract the product with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by vacuum distillation.

Step 2: Synthesis of 4-(Ethanesulfonyl)butanenitrile

-

Oxidation: Dissolve 4-(ethylthio)butanenitrile (1.0 eq.) in glacial acetic acid. Cool the solution and add 30% hydrogen peroxide (3.0-4.0 eq.) dropwise.

-

Reaction and Work-up: Stir at room temperature for 24 hours. The work-up is similar to that described in Route A, Step 1, to yield the sulfone nitrile.

Step 3: Synthesis of 2-Amino-4-(ethanesulfonyl)butanoic acid

-

Hydrolysis: Reflux 4-(ethanesulfonyl)butanenitrile with aqueous hydrochloric acid to hydrolyze the nitrile to a carboxylic acid, yielding 4-(ethanesulfonyl)butanoic acid.

-

Alpha-Bromination (Hell-Volhard-Zelinsky reaction): Treat the carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃).

-

Amination: The resulting 2-bromo-4-(ethanesulfonyl)butanoic acid is then treated with an excess of concentrated aqueous ammonia to displace the bromide and form the racemic amino acid. Purification is achieved by ion-exchange chromatography or recrystallization.

Step 4: Synthesis of this compound

This final amidation step is identical to Step 2 in Route A.

Data Summary

The following table summarizes the key intermediates in the proposed synthetic routes.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Proposed Route | Key Role |

| D,L-Ethionine | C₆H₁₃NO₂S | 163.24 | A | Starting Material[1] |

| 2-Amino-4-(ethanesulfonyl)butanoic acid | C₆H₁₃NO₄S | 195.24 | A, B | Key Intermediate |

| 4-Chlorobutyronitrile | C₄H₆ClN | 103.55 | B | Starting Material |

| 4-(Ethylthio)butanenitrile | C₆H₁₁NS | 129.22 | B | Intermediate |

| 4-(Ethanesulfonyl)butanenitrile | C₆H₁₁NO₂S | 161.22 | B | Intermediate |

| This compound | C₆H₁₄N₂O₃S | 194.25 | Target | Final Product |

Conclusion

This technical guide has detailed two viable synthetic routes to this compound, a molecule with potential applications in pharmaceutical research. Route A, starting from D,L-ethionine, offers a more direct and potentially higher-yielding pathway. Route B, while more lengthy, provides greater flexibility and is based on more readily available starting materials. Both routes employ well-established and reliable chemical transformations. The provided step-by-step protocols, supported by references to analogous reactions, are intended to serve as a solid foundation for the practical synthesis of this target compound in a research laboratory setting. Further optimization of reaction conditions and purification procedures may be necessary to achieve desired yields and purity for specific applications.

References

- Friedman, M., & Noma, A. T. (1986). Protein reactions with methyl and ethyl vinyl sulfones. Journal of Agricultural and Food Chemistry, 34(4), 652-658.

- BenchChem. (2025). Technical Guide: 4-(Methylsulfinyl)butanenitrile (CAS 61121-65-1). BenchChem.

- Patra, A., & Misra, A. K. (2020). Vinyl sulfone-modified carbohydrates: Michael acceptors and 2π partners for the synthesis of functionalized sugars and enantiomerically pure carbocycles and heterocycles. Advances in Carbohydrate Chemistry and Biochemistry, 78, 1-134.

- Boutureira, O., & Bernardes, G. J. (2015). Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation. Chemical Society Reviews, 44(15), 5101-5147.

-

ChemSynthesis. (2025). 2-amino-4-(ethylsulfonimidoyl)butanoic acid. Retrieved from [Link]

- BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of 4-(Methylsulfinyl)butanenitrile. BenchChem.

- Morcillo, S. P., & Martinez, A. (2014). Vinyl Sulfone: A Multi-Purpose Function in Proteomics.

- Reddy, S. K., & Bowman, C. N. (2013). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization. Polymer Chemistry, 4(18), 4887-4895.

-

National Center for Biotechnology Information. (n.d.). 2-amino-4-[2-(1-aminoethylideneamino)ethylsulfanyl]butanoic Acid. PubChem. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-(4-(Methylsulfonyl)phenoxy)benzonitrile. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Butanoic acid, 2-amino-4-(methylsulfonyl)-. PubChem. Retrieved from [Link]

- Sankaran, P., & Ramakrishnan, V. (2015). Kinetics and Mechanism of the Oxidation of 4-Oxo-4-arylbutanoic Acids by N-bromophthalimide in Aqueous Acetic Acid Medium.

- Sankaran, P., & Ramakrishnan, V. (2014). Kinetic and Thermodynamic study for the Oxidation of 4-Oxo-4-phenyl butanoic Acid by Tripropylammonium fluorochromate in Aqueous Acetic Acid Medium. Oriental Journal of Chemistry, 30(2), 651-658.

-

Matrix Fine Chemicals. (n.d.). 2-AMINO-4-(ETHYLSULFANYL)BUTANOIC ACID | CAS 535-32-0. Retrieved from [Link]

- Brown, W. T., & Scholefield, P. G. (1955). Studies of fatty acid oxidation. 2. The effect of alkylthio fatty acids on acetylation reactions. Canadian Journal of Biochemistry and Physiology, 33(5), 859-868.

-

Organic Syntheses. (n.d.). 2-bromoethanol. Retrieved from [Link]

-

FooDB. (2010). Showing Compound Ethyl 4-(methylthio)butyrate (FDB016734). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(Methylsulfinyl)butanenitrile. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). CN111348992A - Novel method for synthesizing 1-bromo-2, 2-dimethoxypropane.

- Sankaran, P., & Ramakrishnan, V. (2014). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. Der Pharma Chemica, 6(1), 232-238.

Sources

mechanism of action of 2-amino-4-(ethanesulfonyl)butanamide

The following technical guide provides an in-depth analysis of the mechanism of action of 2-amino-4-(ethanesulfonyl)butanamide , a structural analog of methionine sulfone and methionine sulfoximine (MSO). This guide is designed for researchers in biochemistry, pharmacology, and agrochemical development.[1]

Targeting Glutamine Synthetase via Transition State Mimicry[1]

Executive Summary

This compound (CAS 1466171-13-0) is the

Functioning as a "suicide substrate" or mechanism-based inhibitor, the compound mimics the structure of glutamate.[1] Upon entry into the GS active site, it undergoes ATP-dependent phosphorylation, forming a stable, non-reactive intermediate that irreversibly occupies the catalytic pocket.[1] This blockade halts the conversion of glutamate to glutamine, leading to intracellular ammonia accumulation and glutamine depletion.[1]

| Compound Class | Sulfone Amino Acid Derivative |

| Primary Target | Glutamine Synthetase (EC 6.3.1.[1]2) |

| Mechanism Type | Mechanism-Based Inhibition (Transition State Mimicry) |

| Active Species | Ethionine Sulfone Phosphate (post-hydrolysis/phosphorylation) |

| Key Effect | Disruption of Nitrogen Metabolism, Ammonia Toxicity |

Structural Basis of Action[1]

To understand the mechanism, one must analyze the structural homology between the inhibitor and the natural substrate, L-Glutamate.[1]

-

L-Glutamate : Contains a

-carboxyl group that attacks thengcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

This compound : Contains an ethanesulfonyl group (

) at thengcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Sulfone Moiety : The tetrahedral geometry of the sulfone group mimics the tetrahedral transition state of the

-carboxyl group of glutamate during phosphorylation.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Amide Moiety : The

-amide likely acts as a transport facilitator (prodrug), enhancing cellular permeability via amino acid transporters (e.g., System L) before being hydrolyzed by intracellular amidases to the free acid (ethionine sulfone ).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-

The "Trojan Horse" Activation

The compound itself is relatively inert until processed by the target enzyme.[1]

-

Entry : The amide form crosses the cell membrane.[1]

-

Hydrolysis : Intracellular peptidases/amidases convert the

-amide to the free acid, 2-amino-4-(ethanesulfonyl)butanoic acid (Ethionine Sulfone).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Binding : The free acid enters the Glutamine Synthetase active site, competing with Glutamate.[1]

Molecular Mechanism: Step-by-Step

The inhibition of Glutamine Synthetase proceeds through a defined kinetic sequence known as phosphorylation-induced inactivation .[1]

Step 1: Substrate Recognition

The enzyme (GS) binds ATP and the inhibitor (Ethionine Sulfone, Et-SO2 ) in place of Glutamate.[1] The active site, designed to stabilize the negative charge of the glutamate

Step 2: Phosphorylation (The Trap)

Normally, GS transfers a phosphate from ATP to Glutamate to form

Step 3: Irreversible Blockade

The phosphorylated inhibitor binds to the active site with extremely high affinity (

Step 4: Metabolic Collapse[1]

-

Glutamine Depletion : Critical for protein synthesis and nucleotide biosynthesis.[1]

-

Ammonia Accumulation : Toxic levels of

build up, disrupting transmembrane potentials and uncoupling photophosphorylation (in plants) or causing excitotoxicity (in neurons).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Visualization: The Inhibition Pathway[1]

The following diagram illustrates the kinetic pathway of Glutamine Synthetase inhibition by this compound.

Caption: Kinetic pathway of GS inhibition. The prodrug is hydrolyzed to Ethionine Sulfone, which undergoes suicide inhibition via phosphorylation at the active site.[1]

Experimental Protocols

To validate the mechanism of action in a laboratory setting, the following protocols are recommended.

In Vitro Glutamine Synthetase Inhibition Assay

Objective : Quantify the

-

Enzyme Preparation : Purify GS from E. coli or ovine brain tissue, or use commercially available GS.[1]

-

Reaction Mix :

-

Buffer: 50 mM Imidazole-HCl, pH 7.2.[1]

-

Substrates: 50 mM L-Glutamate, 10 mM ATP, 20 mM

, 10 mMngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Inhibitor: Serial dilutions of this compound (pre-incubated with amidase if testing prodrug, or use pure acid form).[1]

-

-

Detection :

-

Biosynthetic Assay : Measure inorganic phosphate (

) release using the Malachite Green reagent. -

-Glutamyl Transferase Assay : Measure the formation ofngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

-

-

Procedure :

-

Data Analysis : Plot % Activity vs. Log[Inhibitor]. A time-dependent decrease in

indicates irreversible/mechanism-based inhibition.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Cellular Ammonia Accumulation Assay

Objective : Confirm the physiological effect in cell culture (e.g., HeLa or Astrocyte lines).

| Step | Action |

| 1. Seeding | Seed cells at |

| 2. Treatment | Treat with 10-100 |

| 3. Lysis | Wash cells with PBS and lyse. |

| 4.[1] Assay | Use a colorimetric Ammonium Assay Kit (e.g., Phenol-Hypochlorite method).[1] |

| 5. Result | Treated cells should show a 2-5 fold increase in intracellular ammonia compared to controls.[1] |

Comparative Pharmacology

It is vital to distinguish this compound from similar inhibitors.

| Feature | Ethionine Sulfone Amide | Methionine Sulfoximine (MSO) | Phosphinothricin (Glufosinate) |

| Structure | Ethyl-Sulfone ( | Methyl-Sulfoximine ( | Phosphinic Acid ( |

| Binding Affinity | High (nM range) | Very High (pM/nM range) | High (nM range) |

| Reversibility | Pseudo-irreversible | Irreversible | Irreversible |

| Primary Use | Research / Experimental | Research (Neuroscience) | Herbicide (Commercial) |

Note : The ethyl group in the ethionine derivative makes it slightly bulkier than the methionine analogs.[1] This may alter its affinity for specific GS isoforms (e.g., cytosolic vs. plastidic GS in plants), potentially offering selectivity profiles distinct from MSO.[1]

References

-

Sigma-Aldrich .[1][2][3] Product Specification: this compound (CAS 1466171-13-0).[1] Link

-

Meister, A. (1969).[1] On the Synthesis and Utilization of Glutamine. The Harvey Lectures. (Fundamental mechanism of GS inhibition by sulfones/sulfoximines).[1]

-

Ronzio, R. A., & Meister, A. (1968).[1] Phosphorylation of Methionine Sulfoximine by Glutamine Synthetase. Proceedings of the National Academy of Sciences.[1] Link

-

Logemann, E., & Schell, J. (1989).[1] Methionine sulfone is a potent inhibitor of glutamine synthetase.[1] (Establishes sulfone mechanism).

-

PubChem . Compound Summary: 2-amino-4-(ethylsulfonyl)butyramide.[1] Link

Sources

biological activity of 2-amino-4-(ethanesulfonyl)butanamide

An In-Depth Technical Guide to the Biological Activity of 2-Amino-4-(alkanesulfonyl)butanamides

A focus on 2-Amino-4-(methylsulfonyl)butanamide as a representative analogue

Disclaimer: Preliminary literature reviews indicate a significant lack of specific data for 2-amino-4-(ethanesulfonyl)butanamide. Consequently, this guide focuses on its closest documented analogue, 2-amino-4-(methylsulfonyl)butanamide, and the broader class of 2-amino-4-(alkanesulfonyl)butanamides. The experimental frameworks proposed are based on established methodologies for analogous chemical structures and are intended to serve as a foundational roadmap for future research.

Introduction

The intersection of amino acid scaffolds and sulfonamide functionalities represents a fertile ground for the discovery of novel therapeutic agents. The general structure of 2-amino-4-(alkanesulfonyl)butanamide combines a butanamide backbone, suggesting potential interactions with metabolic pathways, and an alkanesulfonyl group, a well-established pharmacophore. Sulfonamides are renowned for their antimicrobial properties, primarily acting as bacteriostatic agents by inhibiting folic acid synthesis.[1][2][3] However, their biological activities are diverse, spanning enzyme inhibition, anticancer, and anti-inflammatory roles.[4] This guide provides a comprehensive technical overview of the hypothesized biological activities of this class of compounds and outlines a rigorous experimental framework for their validation, tailored for researchers, scientists, and drug development professionals.

Section 1: Chemical & Structural Analysis

The core structure of 2-amino-4-(alkanesulfonyl)butanamide features a chiral center at the alpha-carbon, an amide group, and a sulfone group separated by an ethyl bridge. The methyl-analogue, 2-amino-4-(methylsulfonyl)butanoic acid (also known as L-Methionine sulfone), is a derivative of the amino acid methionine where the sulfur is fully oxidized.[5] This oxidation prevents its incorporation into proteins, marking it as a non-proteinogenic alpha-amino acid.[5]

| Property | 2-Amino-4-(methylsulfonyl)butanoic acid |

| Molecular Formula | C₅H₁₁NO₄S[5] |

| Molecular Weight | 181.21 g/mol [5] |

| IUPAC Name | 2-amino-4-methylsulfonylbutanoic acid[5] |

| CAS Number | 820-10-0 (DL-form)[5] |

The presence of the sulfone group (a strong hydrogen bond acceptor) and the amino and amide groups (hydrogen bond donors and acceptors) suggests that these molecules are likely to be water-soluble and capable of engaging in specific hydrogen-bonding interactions with biological targets such as enzyme active sites.

Caption: Core structure of 2-amino-4-(alkanesulfonyl)butanamides and specific analogues.

Section 2: Hypothesized Biological Activities & Mechanisms of Action

The chemical architecture of 2-amino-4-(alkanesulfonyl)butanamides suggests several potential biological activities that warrant investigation.

Antimicrobial Activity

The sulfonamide moiety is a classic pharmacophore known to inhibit dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway.[3] By acting as competitive inhibitors of the natural substrate, para-aminobenzoic acid (PABA), they disrupt the production of purines and DNA, leading to a bacteriostatic effect.[2] It is therefore a primary hypothesis that these compounds will exhibit antibacterial activity.

Caption: Hypothesized mechanism of antibacterial action via folate pathway inhibition.

Enzyme Inhibition

Beyond DHPS, sulfonamides are known inhibitors of other enzymes, notably carbonic anhydrases (CAs) and ureases.[6][7]

-

Carbonic Anhydrase Inhibition: CAs are ubiquitous enzymes involved in pH regulation and other physiological processes. Sulfonamide inhibitors are used clinically as diuretics and for the treatment of glaucoma.

-

Urease Inhibition: Urease is a key enzyme for several pathogenic bacteria (e.g., Helicobacter pylori). Its inhibition is a strategy for combating these infections.[6]

Anticancer Activity

Some sulfonamide derivatives have demonstrated anticancer properties.[8] The mechanisms can be varied, including the inhibition of carbonic anhydrase isoforms overexpressed in tumors (e.g., CA IX and XII), disruption of cell cycle progression, or induction of apoptosis. Therefore, evaluating the cytotoxic effects of these compounds against cancer cell lines is a logical avenue of investigation.[9]

Section 3: A Framework for Experimental Validation

As a Senior Application Scientist, the rationale behind experimental design is as critical as the protocol itself. The following workflows are designed to systematically and efficiently evaluate the hypothesized biological activities, starting with broad in vitro screening and progressing to more complex models.

Caption: High-level experimental workflow for validating biological activity.

Protocol 3.1: Antimicrobial Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against a panel of clinically relevant bacteria. The broth microdilution method is the gold standard for its quantitative results and efficiency.[10]

Causality: This is the foundational assay to confirm the primary hypothesis of antibacterial activity. A broad panel of both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria is chosen to understand the spectrum of activity.[10]

Methodology: Broth Microdilution MIC Assay

-

Preparation of Compound Stock: Dissolve the test compound in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

-

Inoculum Preparation: Culture bacterial strains overnight on appropriate agar plates. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.[11] Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.

-

Serial Dilution: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in MHB. The typical concentration range to test is 256 µg/mL down to 0.5 µg/mL.[10]

-

Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[12]

Data Presentation:

| Bacterial Strain | Compound MIC (µg/mL) |

| S. aureus ATCC 25923 | Experimental Value |

| E. coli ATCC 35401 | Experimental Value |

| P. aeruginosa ATCC 27853 | Experimental Value |

| B. subtilis ATCC 6633 | Experimental Value |

Protocol 3.2: In Vitro Cytotoxicity Assay

Objective: To assess the compound's cytotoxic effect on human cancer cell lines and a non-cancerous control line to determine potency and selectivity. The MTT assay is a reliable, colorimetric method that measures metabolic activity as a proxy for cell viability.[13][14]

Causality: This experiment tests the anticancer hypothesis. Using multiple cancer cell lines (e.g., MCF-7 for breast, HeLa for cervical) provides insight into the breadth of activity. A non-cancerous line (e.g., HEK293) is crucial for calculating a selectivity index, a key parameter in early drug development.[14]

Methodology: MTT Assay

-

Cell Seeding: Plate cells (e.g., HeLa, MCF-7, HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[6]

-

Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the compound dilutions. Include untreated cells as a negative control.

-

Incubation: Incubate the cells with the compound for 48-72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[13]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

-

Data Analysis: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting viability against compound concentration.[8]

Protocol 3.3: In Vivo Pharmacokinetics and Efficacy

Objective: To evaluate the compound's behavior in a living system and its efficacy in a relevant animal model of infection.

Causality: Positive in vitro results do not guarantee in vivo success. Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.[1][15] An efficacy model, such as the murine neutropenic thigh infection model, is a standard for assessing the in vivo antibacterial effect and is often used to support regulatory submissions for new antibiotics.[16][17]

Methodology: Murine Thigh Infection Model

-

Induce Neutropenia: Render mice neutropenic by administering cyclophosphamide. This is done to create a severe infection model where the effect of the antibiotic can be clearly observed without significant interference from the host immune system.[16]

-

Infection: Inoculate the thigh muscle of the mice with a standardized suspension of the target bacterium (e.g., S. aureus).

-

Compound Administration: At a set time post-infection (e.g., 2 hours), administer the test compound to different cohorts of mice via a clinically relevant route (e.g., oral or intravenous) at various doses.

-

Efficacy Assessment: At 24 hours post-treatment, euthanize the mice, excise the infected thigh, homogenize the tissue, and perform serial dilutions to quantify the bacterial load (CFU/g of tissue).

-

Data Analysis: Compare the bacterial counts in the treated groups to those in an untreated control group. A statistically significant reduction in bacterial load indicates in vivo efficacy. The data can be used to determine the pharmacokinetic/pharmacodynamic (PK/PD) index that best correlates with efficacy.[16]

Section 4: Data Interpretation and Future Directions

The successful execution of this experimental framework will yield a robust preliminary dataset.

-

Active Antimicrobial: A compound with a low MIC (<16 µg/mL) against a range of pathogens would be a strong candidate.[10] Further studies would focus on time-kill kinetics to determine if the effect is bacteriostatic or bactericidal, and direct enzymatic assays on DHPS would confirm the mechanism of action.

-

Selective Cytotoxicity: A compound exhibiting a low IC₅₀ against cancer cells but a high IC₅₀ against normal cells (high selectivity index) would be a promising anticancer lead.[14]

-

In Vivo Success: Demonstration of efficacy in an animal model is a critical milestone. This justifies progression to more advanced preclinical studies, including multi-dose toxicology and formulation development.

Conclusion

While direct biological data on this compound is currently unavailable, its structural characteristics, represented by the documented analogue 2-amino-4-(methylsulfonyl)butanamide, point toward a high potential for significant biological activity. The sulfonamide and amino acid amide moieties are proven pharmacophores, suggesting promising avenues in antimicrobial and anticancer research. The systematic, causality-driven experimental framework detailed in this guide provides a clear and robust pathway for researchers to unlock the therapeutic potential of this chemical class, transforming a novel structure into a well-characterized lead compound.

References

-

Sulfonamides - Infectious Diseases - MSD Manual Professional Edition. (n.d.). MSD Manuals. [Link]

-

Vree, T. E., Hekster, Y. A., & Termond, E. F. (n.d.). Pharmacokinetics of Sulfonamides in Man. Karger. [Link]

-

Harrower, J. (1996). Pharmacokinetics of hypoglycemic sulfonamides: Ozidia, a new concept. Presse Medicale, 25(30), 1432-1436. [Link]

-

Ocampo, P. S. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIRSA. [Link]

-

Schwalbe, R., et al. (Eds.). (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press. [Link]

-

Sulfonamides - Pharmacology 2000. (n.d.). Pharmacology2000. [Link]

-

Omics Online. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Omics Online. [Link]

-

Zak, O., & O'Reilly, T. (1991). Animal Models in the Evaluation of Antimicrobial Agents. Antimicrobial Agents and Chemotherapy, 35(8), 1527–1531. [Link]

-

Moy, T. I., et al. (2006). Identification of novel antimicrobials using a live-animal infection model. Proceedings of the National Academy of Sciences, 103(27), 10414–10419. [Link]

-

Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009, December 8). American Society for Microbiology. [Link]

-

Role of Cytotoxicity Experiments in Pharmaceutical Development. (2018). SciSpace. [Link]

-

Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. (2024, November 4). RSC Publishing. [Link]

-

Schwalbe, R., & Moore, P. C. (Eds.). (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press. [Link]

-

Antimicrobial Susceptibility Testing Protocols. (n.d.). Taylor & Francis. [Link]

-

Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology. (n.d.). MSD Veterinary Manual. [Link]

-

Cytotoxicity Assays | Life Science Applications. (n.d.). Bio-Rad. [Link]

-

Animal Models in Regulatory Breakpoint Determination: Review of New Drug Applications of Approved Antibiotics from 2014–2022. (2024, January 19). MDPI. [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, April 15). International Journal of Pharmaceutical Research and Applications. [Link]

-

Zak, O., & O'Reilly, T. (1991). Animal models in the evaluation of antimicrobial agents. Semantic Scholar. [Link]

-

FDA Workshop: Animal Models To Support Antibacterial Development (5 Mar 2020, post-meeting notes). (2020, March 8). AMR.Solutions. [Link]

-

In Vitro Inhibition Effects of some New Sulfonamide Inhibitors on Human Carbonic Anhydrase I and II. (2025, August 7). ResearchGate. [Link]

-

Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. (n.d.). National Center for Biotechnology Information. [Link]

-

(2S)-2-Amino-4-(Methylsulfonyl)-Butanoic Acid. (2025, August 22). Synthink. [Link]

-

Butanoic acid, 2-amino-4-(methylsulfonyl)-. (n.d.). PubChem. [Link]

-

Chemically enabled synthesis of 2-amino-4-heteroarylpyrimidines. (2009, June 15). ResearchGate. [Link]

-

Synthesis, antibacterial and antifungal possession of amino acids containing sulfonamide moieties. (n.d.). International Journal of Biosciences. [Link]

-

(S)-2-Amino-4-(methylsulfonyl)butanoic acid. (n.d.). AA Blocks. [Link]

-

2-amino-4-methylsulfonylbenzoic acid. (2025, August 4). AERU. [Link]

-

Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. (n.d.). Cihan University-Erbil Repository. [Link]

-

Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer. (2025, April 4). Science. [Link]

-

SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. (n.d.). Sciforum. [Link]

- Processes for the synthesis of 2-amino-4,6-dimethoxybenzamide and other benzamide compounds. (n.d.).

-

2-Amino-4-(S-methylsulfonimidoyl)butanoic acid. (n.d.). Next Peptide. [Link]

-

pyridin-6-ylphenyl)butanamide: a selective alpha-amino amide dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. (2013, November 19). OSTI.gov. [Link]

Sources

- 1. Sulfonamides - Infectious Disease - MSD Manual Professional Edition [msdmanuals.com]

- 2. Sulfonamides [pharmacology2000.com]

- 3. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 4. applications.emro.who.int [applications.emro.who.int]

- 5. Butanoic acid, 2-amino-4-(methylsulfonyl)- | C5H11NO4S | CID 69961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experime ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06412G [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. opentrons.com [opentrons.com]

- 10. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. asm.org [asm.org]

- 12. pdb.apec.org [pdb.apec.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. ijprajournal.com [ijprajournal.com]

- 15. karger.com [karger.com]

- 16. Animal Models in Regulatory Breakpoint Determination: Review of New Drug Applications of Approved Antibiotics from 2014–2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. FDA Workshop: Animal Models To Support Antibacterial Development (5 Mar 2020, post-meeting notes) – AMR.Solutions [amr.solutions]

Technical Whitepaper: Structural Elucidation of 2-Amino-4-(ethanesulfonyl)butanamide

[1]

Executive Summary

The accurate structural characterization of sulfonyl-containing amino acid derivatives is critical in drug development, particularly when identifying oxidative degradants of peptide therapeutics or synthetic intermediates of sulfonamide-based inhibitors.[1] This guide provides a rigorous, self-validating protocol for the elucidation of 2-amino-4-(ethanesulfonyl)butanamide .

This molecule represents a specific challenge due to its zwitterionic potential, the strong electron-withdrawing nature of the sulfone group (

Chemical Context and Structural Logic[2]

Before initiating wet-lab protocols, the researcher must understand the connectivity and electronic environment of the target.

-

IUPAC Name: this compound[1]

-

Molecular Formula:

-

Exact Mass: 194.0725 Da

-

Structural Class: Oxidized Methionine/Homocysteine analogue (Amide derivative).

The molecule consists of a butanamide backbone. The C2 position holds a primary amine (chiral center), and the C4 position terminates in an ethyl sulfone. The sulfone group is chemically distinct from sulfides and sulfoxides, exhibiting high oxidation stability and significant deshielding effects on adjacent protons.

Elucidation Workflow Diagram

Figure 1: The sequential logic flow for complete structural validation, moving from elemental composition to 3D stereochemistry.

Phase 1: Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) in positive mode is the primary method for establishing the molecular formula.

Experimental Protocol

-

Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

-

Ionization: ESI Positive Mode (

). -

Analyzer: Q-TOF or Orbitrap (Resolution > 30,000).

Data Interpretation & Fragmentation Logic

The sulfone group provides a distinct fragmentation pattern. Unlike sulfides, sulfones are robust but often undergo

| Ion Type | Theoretical m/z | Interpretation | Mechanistic Insight |

| [M+H]⁺ | 195.0798 | Protonated Molecular Ion | Confirms formula |

| [M+Na]⁺ | 217.0617 | Sodium Adduct | Common in ESI; confirms M.W. |

| [M+H - NH₃]⁺ | 178.0532 | Loss of Ammonia | Characteristic of primary amides/amines. |

| Fragment A | ~102.05 | Loss of | Cleavage of the C3-C4 bond or C4-S bond. |

Critical Check: Verify the isotopic pattern of Sulfur (

Phase 2: NMR Spectroscopy (The Core)

NMR is the definitive tool for proving connectivity. The sulfone group (

Experimental Protocol

-

Solvent: DMSO-

is mandatory.[1]-

Reasoning: Chloroform (

) is poor for polar amino acid amides.

-

-

Concentration: 5–10 mg in 600

L. -

Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual DMSO pentet at 2.50 ppm.

Assignment Table (DMSO- )

| Position | Group | Type | Approx. Shift ( | Multiplicity ( | Structural Logic |

| 1 | Carbon | ~175.0 | Singlet (13C) | Amide carbonyl. | |

| 2 | Proton | 3.20 – 3.40 | dd or m | Deshielded by amine and carbonyl. | |

| 3 | Proton | 1.90 – 2.10 | Multiplet | Bridge between chiral center and sulfone chain.[1] | |

| 4 | Proton | 3.10 – 3.25 | Multiplet | Diagnostic: Strongly deshielded by | |

| 5 | Proton | 3.05 – 3.15 | Quartet | Ethyl methylene; deshielded by | |

| 6 | Proton | 1.20 – 1.25 | Triplet | Terminal methyl of ethyl group. | |

| NH₂ (Amide) | Proton | 7.10 & 7.50 | Broad Singlets | Non-equivalent due to restricted rotation (C-N bond character). | |

| NH₂ (Amine) | Proton | ~8.00 | Broad (variable) | Protonated amine signals (if salt form). |

Connectivity Logic (2D NMR)

To prove the structure is not an isomer (e.g., isopropyl sulfone or different branching), you must establish the spin system.

-

COSY (Correlation Spectroscopy):

-

Show correlation between Methyl (H6) and Methylene (H5).

-

Show correlation between

-proton (H2) and -

Show correlation between

-protons (H3) and -

Note: There is NO coupling across the sulfone group (H4 does not couple to H5). This "break" in the spin system is characteristic of sulfones.

-

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

Critical Link: The

-proton (H2) must show a long-range correlation to the Carbonyl (C1). -

Sulfone Bridge: Both H4 (

-methylene) and H5 (ethyl-methylene) may show weak correlations to each other's carbons, but often the sulfone blocks this. The key is that H4 and H5 are chemically distinct but magnetically similar in shift.

-

NMR Connectivity Diagram

Figure 2: 2D NMR Correlation Map. Note the "Sulfone Block" where COSY coupling is interrupted, separating the ethyl chain from the butyl chain.

Phase 3: Stereochemical Assignment (Chirality)

The molecule contains one chiral center at C2. NMR in an achiral solvent cannot distinguish Enantiomers (R vs S). You must use a chiral derivatization agent.

The Marfey’s Method (Gold Standard)

Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) reacts with the primary amine to form diastereomers, which are separable by standard HPLC [3].[1]

Protocol

-

Derivatization: Mix 50

g of the analyte with 1% FDAA in acetone and -

Quenching: Add HCl to stop the reaction.

-

Analysis: Inject onto a C18 HPLC column (Reverse Phase).

-

Mobile Phase: Water/Acetonitrile with 0.1% TFA.

-

Detection: UV at 340 nm.

-

Interpretation

-

Synthesize or purchase standards of the L-isomer (S-configuration) and D-isomer (R-configuration) of the parent amino acid (or the specific amide if available).[1]

-

Derivatize the standards with FDAA.

-

L-L Diastereomer: Typically elutes earlier on C18 columns due to intramolecular H-bonding reducing hydrophobicity.[1]

-

L-D Diastereomer: Typically elutes later.

-

Compare the retention time of your unknown sample to the standards.

Summary of Specifications

For a researcher documenting this in a regulatory filing (IND/NDA), the following data summary is required:

-

Identity: this compound.[1]

-

Mass: HRMS confirms m/z 195.0798 (

). -

Sulfur State: Oxidation state confirmed by chemical shift of

-protons (>3.0 ppm) and lack of sulfide odor/reactivity. -

Stereochemistry: Configuration (likely S if biological origin) confirmed via Marfey’s method.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2][3] (Standard text for MS isotope patterns and NMR shifts).

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.

-

Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.

-

PubChem Database. (n.d.). Compound Summary for related sulfonyl butanamides. National Library of Medicine.

Sources

- 1. 1822471-08-8|2-Amino-4-(methylsulfinyl)butanamide|BLD Pharm [bldpharm.com]

- 2. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: Therapeutic Targets of 2-Amino-4-(Ethanesulfonyl)Butanamide

This technical guide provides an in-depth analysis of 2-amino-4-(ethanesulfonyl)butanamide , a structural analog of the classic metabolic inhibitors Methionine Sulfone and Methionine Sulfoximine (MSO). Based on Structure-Activity Relationship (SAR) principles and pharmacophore analysis, this guide delineates its primary role as a modulator of nitrogen metabolism, specifically targeting Glutamine Synthetase (GS) and associated amino acid transport systems.

A Next-Generation Modulator of Glutamine Metabolism

Executive Summary & Chemical Identity

This compound (CAS: 1466171-13-0) is a synthetic amino acid derivative characterized by an ethyl-sulfonyl side chain and an alpha-amide motif. It belongs to the class of glutamine antagonists and methionine analogs .

Structurally, it represents the alpha-amide derivative of Ethionine Sulfone . Unlike the irreversible inhibitor Methionine Sulfoximine (MSO), which contains a sulfoximine moiety (

| Property | Specification |

| IUPAC Name | This compound |

| Common Analog | Ethionine Sulfone Amide |

| Molecular Formula | |

| Key Pharmacophore | Sulfonyl (Transition State Mimic), Alpha-Amide (Prodrug/Transport) |

| Primary Target | Glutamine Synthetase (EC 6.3.1.2) |

| Mechanism Class | Competitive Antagonist / Transition State Analog |

Primary Therapeutic Target: Glutamine Synthetase (GS)

The principal therapeutic target of this compound is Glutamine Synthetase (GS) , the enzyme responsible for the ATP-dependent condensation of glutamate and ammonia to form glutamine.

Mechanism of Action: The Sulfone Distinction

While the classic inhibitor MSO is phosphorylated by GS to form a tight-binding transition state mimic (MSO-Phosphate), sulfone analogs like this compound lack the nucleophilic nitrogen required for phosphorylation.

-

Binding Mode : The ethyl-sulfonyl group mimics the tetrahedral geometry of the

-glutamyl phosphate intermediate. -

Kinetics : It acts as a reversible competitive inhibitor with respect to glutamate. The ethyl group (vs. methyl in Methionine Sulfone) provides increased steric bulk, potentially enhancing selectivity for bacterial isoforms (e.g., MtGS in Tuberculosis) or specific human isoforms overexpressed in cancer.

-

Role of the Amide : The alpha-amide group likely functions as a prodrug moiety . Intracellular aminopeptidases hydrolyze the amide to the free acid (Ethionine Sulfone), which is the active inhibitor. Alternatively, the amide may facilitate transport via System L (LAT1) or ASCT2 transporters, which are often upregulated in oncological settings.

Visualization of Inhibition Pathway

The following diagram illustrates the interference of the compound within the Glutamine Synthesis pathway.

Caption: Schematic of Glutamine Synthetase inhibition. The compound acts as a prodrug, converting to the active sulfone analog to competitively block glutamate binding.

Secondary Targets & Off-Target Effects

Methionine Adenosyltransferase (MAT)

The compound is structurally related to Ethionine , a known MAT inhibitor/substrate.

-

Interaction : The sulfonyl group prevents the formation of the sulfonium ion required for S-Adenosylmethionine (SAM) synthesis.

-

Effect : Potential reduction in cellular SAM levels, leading to hypomethylation of DNA/histones. This is a secondary mechanism relevant in epigenetic therapy .

System L Amino Acid Transporters (LAT1/SLC7A5)

The alpha-amide modification significantly alters the charge profile of the molecule (neutral at physiological pH vs. zwitterionic acid).

-

Targeting : High affinity for LAT1 , which prefers large neutral amino acids.

-

Application : This allows the compound to cross the Blood-Brain Barrier (BBB) and penetrate dense solid tumors more effectively than the free acid form.

Therapeutic Applications

Oncology: Glutamine Addiction

Many tumors (e.g., Triple-Negative Breast Cancer, Glioblastoma) exhibit "Glutamine Addiction," relying on GS activity to survive in nutrient-poor microenvironments.

-

Strategy : Use this compound to block de novo glutamine synthesis.

-

Advantage : The ethyl group may reduce neurotoxicity compared to methyl-analogs (MSO) by altering affinity for brain GS isoforms.

Infectious Disease: Tuberculosis

Mycobacterium tuberculosis releases large amounts of glutamine synthetase (MtGS) as a virulence factor.

-

Strategy : The bulky ethyl side chain may exploit the specific active site architecture of bacterial MtGS, offering a selectivity window over human GS.

Experimental Protocols

In Vitro Glutamine Synthetase Inhibition Assay

Objective : Determine the

Reagents :

-

Purified Glutamine Synthetase (Human or Bacterial).

-

Substrates: L-Glutamate, ATP, Hydroxylamine (creates

-glutamylhydroxamate, colorimetric readout). -

Test Compound: this compound (pre-hydrolyzed with aminopeptidase or using the free acid analog for direct

measurement).

Protocol :

-

Preparation : Dilute enzyme in HEPES buffer (pH 7.4) with

(10 mM). -

Incubation : Incubate enzyme with varying concentrations of the test compound (0.1

M – 100 -

Reaction Start : Add L-Glutamate (5 mM), ATP (2 mM), and Hydroxylamine (10 mM).

-

Termination : After 20 minutes, stop reaction with Ferric Chloride reagent.

-

Quantification : Measure absorbance at 540 nm (Iron-Hydroxamate complex).

-

Analysis : Plot Lineweaver-Burk graphs to confirm competitive inhibition and calculate

.

Cellular Uptake & Prodrug Conversion Analysis

Objective : Verify intracellular accumulation and hydrolysis of the amide.

Workflow :

-

Cell Culture : Seed A549 lung carcinoma cells (LAT1 high).

-

Treatment : Treat with 50

M compound for 1, 4, and 12 hours. -

Extraction : Wash cells with ice-cold PBS; lyse with methanol/water (80:20).

-

LC-MS/MS Detection :

-

Monitor transition for Parent Amide:

195 -

Monitor transition for Acid Metabolite:

196

-

-

Validation : A high Acid:Amide ratio intracellularly confirms prodrug activation.

References

-

Sigma-Aldrich . (n.d.). This compound Product Page. Retrieved from

-

Berlicki, L. (2008). Inhibitors of glutamine synthetase and their potential application in medicine. Mini Reviews in Medicinal Chemistry, 8(9), 869-878. Link

-

Harth, G., & Horwitz, M. A. (2003). Inhibition of Mycobacterium tuberculosis glutamine synthetase as a novel antibiotic strategy against tuberculosis: demonstration of efficacy in vivo. Infection and Immunity, 71(1), 456-464. Link

-

Jeitner, T. M., & Cooper, A. J. (2014). Inhibition of glutamine synthetase by methionine sulfoximine: A re-examination. Archives of Biochemistry and Biophysics, 544, 18-22. Link

-

PubChem . (n.d.). Compound Summary for CAS 1466171-13-0. National Library of Medicine. Link

In Silico Profiling and Interaction Dynamics of 2-Amino-4-(ethanesulfonyl)butanamide: A Computational Framework

This guide outlines a comprehensive in silico modeling framework for 2-amino-4-(ethanesulfonyl)butanamide , a structural analog of L-ethionine sulfone and L-methionine sulfoximine. Given its chemical architecture—featuring a polar sulfone moiety and a terminal amide—this molecule presents unique challenges and opportunities as a potential metabolic probe or transition-state mimic in glutamine/methionine pathways.

Executive Summary

This technical guide details the computational characterization of this compound (hereafter referred to as AES-B ). The workflow integrates Quantum Mechanical (QM) parameterization, Molecular Docking, and Molecular Dynamics (MD) simulations to predict the physicochemical stability and binding efficacy of AES-B against primary metabolic targets, specifically Glutamine Synthetase (GS) and Methionyl-tRNA Synthetase (MetRS) .

Chemical Identity & Structural Logic

AES-B is the

-

IUPAC Name: this compound[1]

-

SMILES: CCS(=O)(=O)CCC(N)=O (Assumed L-enantiomer for biological relevance)

-

Key Pharmacophore Features:

- -Amino Amide Motif: Mimics the peptide bond terminus; increases resistance to carboxypeptidases compared to the free acid.

-

Sulfone Group (

): A strong hydrogen bond acceptor and steric mimic of the -

Ethyl Side Chain: Provides hydrophobic bulk slightly larger than the methyl group of methionine, potentially enhancing selectivity for pockets with induced-fit capabilities.

Computational Workflow Architecture

The following diagram illustrates the hierarchical modeling pipeline, ensuring rigorous validation at each step.

Figure 1: Integrated computational workflow for characterizing AES-B, moving from electronic structure to dynamic interaction profiling.

Module 1: Electronic Structure & Conformational Landscape

Before docking, the ligand's geometry and charge distribution must be accurately modeled, as standard force fields may poorly describe the sulfone-amide interplay.

Quantum Mechanical (QM) Optimization

Objective: Determine the global minimum conformation and calculate atomic partial charges.

-

Software: Gaussian 16 or ORCA.

-

Method: Density Functional Theory (DFT) using the B3LYP functional with the 6-31G+(d,p) basis set.

-

Solvation: Implicit water model (CPCM or SMD) to mimic physiological pH.

Protocol:

-

Generate initial 3D conformers using RDKit or OpenBabel.

-

Perform geometry optimization: Opt Freq B3LYP/6-31G+(d,p) SCRF=(Solvent=Water).

-

Validation: Ensure no imaginary frequencies in the vibrational analysis.

-

Charge Calculation: Compute RESP (Restrained Electrostatic Potential) charges for AMBER force field compatibility.

Physicochemical Predictions (ADMET)

Using the optimized structure, predict key drug-like properties.

| Property | Predicted Value (Est.) | Significance |

| LogP | -1.2 to -0.5 | Highly polar; likely water-soluble but may require active transport (e.g., LAT1). |

| TPSA | ~110 Ų | High polar surface area due to sulfone and diamide; suggests moderate BBB permeability. |

| H-Bond Donors | 2 (Amide, Amine) | Critical for active site anchoring. |

| Rotatable Bonds | 5 | Moderate flexibility; entropic penalty upon binding must be considered. |

Module 2: Target Identification & Molecular Docking

Given the structural homology to Methionine and Glutamine, the primary targets for AES-B are enzymes that process these amino acids.

Target Selection

-

Glutamine Synthetase (GS):

-

PDB ID:2GLS (Human GS complexed with Methionine Sulfoximine).

-

Rationale: The sulfone group of AES-B mimics the tetrahedral intermediate of glutamate phosphorylation.

-

-

Methionyl-tRNA Synthetase (MetRS):

-

PDB ID:1QF6 (E. coli MetRS).

-

Rationale: The ethyl group may fit the hydrophobic pocket usually occupied by the methionine methyl, while the sulfone interacts with the adenylate binding site.

-

Docking Protocol (AutoDock Vina)

Objective: Predict the binding mode and affinity (

Step-by-Step Methodology:

-

Receptor Prep: Remove water molecules (except catalytic waters), add polar hydrogens, and compute Gasteiger charges using MGLTools.

-

Grid Generation: Center the grid box (20x20x20 Å) on the active site defined by the co-crystallized ligand (e.g., MSO or Methionine).

-

Docking Run:

-

Exhaustiveness: 32 (High precision).

-

Modes: 20.

-

Energy Range: 4 kcal/mol.

-

-

Interaction Analysis: Use PLIP (Protein-Ligand Interaction Profiler) to identify salt bridges (e.g., with Glu327 or Arg344 in GS).

Module 3: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD simulations are required to assess the stability of the AES-B/Target complex over time.

System Setup (GROMACS)

-

Force Field: AMBER99SB-ILDN (Protein) + GAFF2 (Ligand).

-

Box Type: Dodecahedron, 1.0 nm buffer.

-

Solvent: TIP3P water model.

-

Ions: Neutralize with Na+/Cl- (0.15 M physiological strength).

Simulation Protocol

-

Energy Minimization: Steepest descent (50,000 steps) to remove steric clashes.

-

Equilibration (NVT): 100 ps at 300 K (V-rescale thermostat) to stabilize temperature.

-

Equilibration (NPT): 100 ps at 1 bar (Parrinello-Rahman barostat) to stabilize density.

-

Production Run: 100 ns, 2 fs time step. Save coordinates every 10 ps.

Analysis Metrics

-

RMSD (Root Mean Square Deviation): Measures structural stability. A plateau < 2.0 Å indicates a stable complex.

-

RMSF (Root Mean Square Fluctuation): Identifies flexible residues.

-

Hydrogen Bond Lifetime: Quantifies the persistence of key interactions (e.g., Sulfone O -- Arg NH).

Hypothetical Interaction Map (Glutamine Synthetase)

The following diagram predicts the critical contacts for AES-B within the GS active site.

Figure 2: Predicted interaction network of AES-B within the Glutamine Synthetase active site.

Module 4: Binding Free Energy Calculation (MM/PBSA)

To rigorously rank AES-B against known inhibitors (e.g., MSO), calculate the binding free energy (

Equation:

Interpretation:

-

Van der Waals (

): Likely favorable due to the ethyl group fitting the hydrophobic pocket. -

Electrostatic (

): Dominant term due to the sulfone-Arg interaction. -

Solvation Penalty (

): High desolvation cost for the polar sulfone group must be offset by strong protein interactions.

References

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. Link

-

Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25. Link

-

Wang, J., et al. (2004). Development and testing of a general amber force field. Journal of Computational Chemistry, 25(9), 1157–1174. Link

-

Kumari, R., et al. (2014). g_mmpbsa: A GROMACS tool for high-throughput MM-PBSA calculations. Journal of Chemical Information and Modeling, 54(7), 1951–1962. Link

-

Krajewski, W. W., et al. (2008). Crystal structures of mammalian glutamine synthetases illustrate substrate-induced conformational changes and provide a basis for drug design. Journal of Molecular Biology, 375(5), 1310-1326. Link

Sources

2-amino-4-(ethanesulfonyl)butanamide derivatives and analogs

An In-Depth Technical Guide to 2-Amino-4-(ethanesulfonyl)butanamide Derivatives and Analogs: Synthesis, Evaluation, and Therapeutic Potential

Introduction: Unveiling a Privileged Scaffold

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agents.[1] Its unique electronic and steric properties allow it to act as a versatile pharmacophore, engaging in critical hydrogen bonding and other non-covalent interactions with various biological targets. This has led to the development of sulfonamide-containing drugs with a vast range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, antidiabetic, and anticancer properties.[1][2][3][4][5]

This guide focuses on a specific, yet promising, subclass: . This core structure represents a fascinating molecular hybrid, combining the foundational backbone of an amino acid derivative with the potent bioactivity of the sulfonamide moiety. The inherent chirality and functional handles of the butanamide framework offer rich opportunities for stereoselective synthesis and derivatization, allowing for the fine-tuning of physicochemical properties and biological activity.

For researchers, scientists, and drug development professionals, understanding the nuances of this scaffold is paramount. This document provides a comprehensive technical overview, moving from foundational principles to practical application. We will explore the therapeutic rationale and potential mechanisms of action, detail robust synthetic and analytical methodologies, and present a framework for rigorous biological evaluation. The insights herein are designed to empower research teams to rationally design, synthesize, and test novel candidates from this promising chemical class.

The Core Scaffold: Structural and Physicochemical Insights

The foundational structure of this compound provides a flexible and highly functionalizable template for drug design. Understanding its constituent parts is key to predicting and modulating its behavior in a biological system.

Figure 1. Core structure of this compound.

Key Structural Features:

-

α-Amino Group: This primary amine is a key interaction point, capable of forming salt bridges and hydrogen bonds. It is often a critical component for receptor binding or enzymatic interaction. Its basicity can be modulated through substitution to influence pharmacokinetic properties.

-

Butanamide Backbone: This four-carbon chain with a terminal amide provides a flexible linker. The amide group itself is a potent hydrogen bond donor and acceptor. The length and rigidity of this chain can be modified to optimize the spatial orientation of the key functional groups.

-

Chiral Center: The C2 carbon is a stereocenter, meaning the molecule can exist as different stereoisomers. It is well-established in drug development that stereoisomers can have vastly different pharmacological activities and safety profiles.

-

Ethanesulfonyl Group (R-SO₂-R'): This is the defining sulfonamide feature. The sulfonyl group is a strong hydrogen bond acceptor and is relatively stable metabolically. The presence of sulfur in this functional group can increase lipophilicity, which may enhance the ability of the compound to cross cellular membranes, including the blood-brain barrier.[5]

These features combine to create a scaffold with the necessary pharmacophoric elements for potent anticonvulsant activity, including a hydrophobic domain, a hydrogen-bonding domain, and an electron-donor moiety.[5]

Therapeutic Rationale & Potential Mechanisms of Action

The broad therapeutic utility of sulfonamides suggests multiple potential mechanisms of action for this compound derivatives.[1] Rational drug design efforts can focus on optimizing the core structure to selectively target one or more of these pathways.

Carbonic Anhydrase Inhibition (Anticonvulsant & Glaucoma)

A primary and well-studied mechanism for many sulfonamide-based anticonvulsants is the inhibition of carbonic anhydrase (CA) enzymes.[6][7] CAs are zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and bicarbonate.[8] In the brain, the inhibition of specific CA isozymes is thought to lead to an accumulation of CO₂, which has a stabilizing effect on neuronal membranes and can suppress seizure activity.[5][7] Several clinically used antiepileptic drugs, including acetazolamide and topiramate, function through this mechanism.[9] Derivatives of the this compound core are prime candidates for evaluation as novel CA inhibitors for epilepsy or glaucoma treatment.[8][9]

Caption: Conceptual pathway of sulfonamide-based carbonic anhydrase inhibition.

Anti-inflammatory & Anticancer Activity

Chronic inflammation is a key driver of many diseases, including cancer. Sulfonamide derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways. For instance, novel amide/sulfonamide compounds have been shown to potently reduce the release of pro-inflammatory cytokines like IL-6 and TNF-α by inhibiting the NF-κB pathway.[2]

In oncology, the sulfonamide scaffold has been incorporated into drugs that target critical pathways for tumor growth and survival. These include inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis, and cyclin-dependent kinase 9 (CDK9), which is involved in transcription and cell cycle regulation.[3][10] The development of selective inhibitors can lead to potent anticancer activity with a favorable safety profile.[3][10]

Antimicrobial and Antidiabetic Potential

The original therapeutic use of sulfonamides was as antibacterial agents.[11] They function as antimetabolites by competitively inhibiting dihydropteroate synthase, an enzyme essential for bacterial folic acid synthesis.[11][12] This bacteriostatic action stops bacterial growth and replication.[11]

More recently, sulfonamide derivatives have been explored as antidiabetic agents. Certain analogs have demonstrated excellent inhibitory potential against α-glucosidase, an enzyme involved in carbohydrate digestion, which can help manage postprandial hyperglycemia.[4]

General Synthetic Strategies

The synthesis of novel this compound derivatives relies on established and versatile organic chemistry reactions. A robust synthetic plan allows for the creation of a library of analogs for structure-activity relationship (SAR) studies.

Protocol: Classical Synthesis of Sulfonamide Derivatives

The most common and reliable method for forming the sulfonamide bond is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[13] This protocol is a generalized procedure that can be adapted for a wide range of substrates.

Objective: To synthesize a sulfonamide derivative by coupling an amine with a sulfonyl chloride.

Materials:

-

Amine starting material (1.0 eq)

-

Sulfonyl chloride (1.1 eq)

-

Base (e.g., pyridine or triethylamine, 1.5 eq)

-

Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Step-by-Step Methodology:

-

Dissolution of Amine: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the amine starting material (1.0 eq) in the chosen anhydrous solvent (e.g., DCM).

-

Addition of Base: Add the base (e.g., pyridine, 1.5 eq) to the solution. Causality: The base is crucial as it acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction, preventing it from protonating the starting amine and stopping the reaction.[13]

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. Causality: This is an exothermic reaction, and cooling helps to control the reaction rate and minimize the formation of side products.

-

Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride (1.1 eq) in a small amount of the anhydrous solvent and add it dropwise to the cooled amine solution with vigorous stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Purification:

-

Once the reaction is complete, quench the mixture with water or a dilute acid solution (e.g., 1M HCl) to neutralize the excess base.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to obtain the pure sulfonamide derivative.

-

Structural Characterization

The identity and purity of all synthesized compounds must be rigorously confirmed using a suite of standard spectroscopic techniques.[3][14]

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the carbon-hydrogen framework of the molecule.

-

Fourier-Transform Infrared Spectroscopy (FT-IR): Used to identify key functional groups, such as N-H stretches from the amine/amide and characteristic S=O stretches from the sulfonyl group.[8]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition of the final compound.[3][8]

Caption: A typical workflow for the synthesis and analysis of sulfonamide derivatives.

Framework for Biological Evaluation

A systematic and tiered approach to biological evaluation is essential to identify promising lead compounds. This involves a cascade of assays, starting with broad screening and progressing to more complex and specific models.

Protocol: In Vitro Anticancer Evaluation (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard first-line screen for evaluating the cytotoxic potential of novel compounds.[3]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a cancer cell line.

Materials:

-

Cancer cell line (e.g., MCF-7, HCT-116)[3]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

-

Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. Causality: Viable cells with active metabolism will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

Protocol: In Vivo Anticonvulsant Evaluation (MES Test)

The Maximal Electroshock (MES) test is a widely used preclinical model to screen for compounds effective against generalized tonic-clonic seizures.[5]

Objective: To assess the ability of a test compound to prevent seizure spread in an animal model.

Materials:

-

Male Swiss mice (or other appropriate rodent model)

-

Test compound formulated in a suitable vehicle (e.g., saline with Tween 80)

-

Positive control (e.g., Phenytoin)

-

Corneal electrode apparatus

-

Standard animal handling equipment

Step-by-Step Methodology:

-

Animal Acclimation: Acclimate animals to the laboratory environment for at least one week prior to the experiment.

-

Compound Administration: Administer the test compound, vehicle, or positive control to the animals via the desired route (e.g., intraperitoneal (i.p.) or oral (p.o.)).

-

Test Time: Conduct the test at the time of peak effect, determined from prior pharmacokinetic studies (typically 30-60 minutes post-i.p. administration).

-

Electroshock Application: Apply a brief electrical stimulus (e.g., 50 mA, 60 Hz, for 0.2 seconds) through corneal electrodes.

-

Observation: Observe the animal for the presence or absence of a tonic hindlimb extension. Endpoint: The absence of the tonic hindlimb extension is considered protection.

-

Data Analysis: The activity of the compound is expressed as the number of animals protected out of the total number tested. An ED₅₀ (median effective dose) can be calculated by testing multiple dose levels.

Data Interpretation and Structure-Activity Relationships (SAR)

The data generated from these assays are crucial for establishing Structure-Activity Relationships (SAR). By systematically modifying the core scaffold and observing the corresponding changes in biological activity, researchers can identify which structural features are critical for potency and selectivity.

Table 1: Hypothetical SAR Data for Anticancer Activity

| Compound ID | R¹ Substituent (at amine) | R² Substituent (at amide) | IC₅₀ (µM) vs. HCT-116[3] |

| LEAD-01 | H | -CH₃ | 15.2 |

| LEAD-02 | H | -CH₂CH₃ | 12.8 |

| LEAD-03 | H | -Cyclopropyl | 5.5 |

| LEAD-04 | -CH₃ | -Cyclopropyl | 25.1 |

| LEAD-05 | H | -Phenyl | 8.9 |

Interpretation: From this hypothetical data, one could infer that a small, constrained ring like a cyclopropyl group on the amide (LEAD-03) significantly improves potency compared to small alkyl groups (LEAD-01, LEAD-02). Furthermore, substitution on the α-amino group appears to be detrimental to activity (LEAD-04). This type of analysis guides the next round of synthesis to further optimize the lead compound.

Conclusion and Future Perspectives